(+)-Tomoxetine

Übersicht

Beschreibung

(+)-Tomoxetine, also known as ®-Tomoxetine, is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The compound is known for its ability to increase the levels of norepinephrine in the brain, which helps in improving attention and reducing impulsivity and hyperactivity in patients with ADHD.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tomoxetine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.

Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to separate the desired enantiomer, this compound, from its mirror image.

Final Purification: The final step involves purification of the compound to achieve the desired purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors and advanced purification techniques to ensure consistent quality and high yield. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its pharmacological activity.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Tomoxetine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at different positions on the aromatic ring or the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Treatment of ADHD

The primary application of (+)-Tomoxetine is in the management of ADHD in both children and adults. Clinical trials have demonstrated its efficacy in reducing core symptoms of ADHD, such as inattention, hyperactivity, and impulsivity. A double-blind, placebo-controlled study indicated that atomoxetine significantly improved ADHD symptoms compared to placebo, with a notable effect size increase over time .

Table 1: Efficacy of Atomoxetine in ADHD Treatment

| Time on Treatment (Weeks) | Atomoxetine LS Mean Change | Placebo LS Mean Change | Effect Size |

|---|---|---|---|

| 1 | -7.5 | -5.3 | 0.28 |

| 2 | -10.18 | -8.06 | 0.23 |

| 26 | -12.5 | -6.0 | 0.52 |

Treatment-Resistant Cases

Atomoxetine has been shown to be effective in patients who do not respond to conventional stimulant treatments like amphetamines or methylphenidate. Studies indicate that atomoxetine may provide benefits for those with co-occurring conditions such as anxiety disorders or substance use disorders .

Research Findings

Recent studies have explored various aspects of this compound's effects on brain function and behavior:

- Neuroimaging Studies : Functional MRI studies have shown that atomoxetine treatment leads to enhanced activation in brain regions associated with attention and executive function tasks, comparable to effects observed with stimulant medications .

- Longitudinal Studies : Research indicates that the therapeutic effects of atomoxetine can continue to improve over time, with significant reductions in ADHD symptoms observed after extended treatment periods .

Case Study 1: Pediatric Population

In a randomized controlled trial involving children aged 6-16 years with ADHD, atomoxetine was administered over a period of 10 weeks. Results showed that approximately 40% of children treated with atomoxetine met response criteria on the Clinical Global Impression Scale, compared to only 22% on placebo . Side effects included decreased appetite and gastrointestinal upset but were generally well tolerated.

Case Study 2: Adult Population

A study focused on adults with ADHD demonstrated that after six months of treatment with atomoxetine, participants exhibited moderate improvements in ADHD symptoms as measured by standardized rating scales. The effect sizes were statistically significant across various assessment points .

Safety Profile

While this compound is generally well tolerated, it is essential to monitor for potential side effects such as liver injury and growth retardation in pediatric patients. Post-marketing surveillance has reported rare cases of severe liver injury associated with its use, necessitating caution during long-term treatment .

Wirkmechanismus

(+)-Tomoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine at the synaptic cleft. This leads to an increase in the concentration of norepinephrine in the brain, which enhances neurotransmission and improves attention and focus. The molecular targets of this compound include the norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons.

Vergleich Mit ähnlichen Verbindungen

(+)-Tomoxetine is unique compared to other similar compounds due to its high selectivity for the norepinephrine transporter. Similar compounds include:

Atomoxetine: Another selective norepinephrine reuptake inhibitor used in the treatment of ADHD.

Reboxetine: A norepinephrine reuptake inhibitor with similar pharmacological properties.

Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake but with less selectivity.

The uniqueness of this compound lies in its enantiomeric purity and its specific action on the norepinephrine transporter, which contributes to its efficacy and safety profile in the treatment of ADHD.

Biologische Aktivität

(+)-Tomoxetine, commonly known as atomoxetine, is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This article explores its biological activity, including mechanisms of action, effects on neuronal function, and clinical implications, supported by various studies and data.

Atomoxetine's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in the synaptic cleft. This action is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients. The compound exhibits varying effects based on concentration:

- Low Concentrations (< 10 μM) : Atomoxetine has been shown to increase mitochondrial mass without significant cytotoxic effects .

- Moderate Concentrations (10-20 μM) : At this level, atomoxetine induces oxidative stress, leading to increased production of reactive oxygen species (ROS) in neuronal cells. This response can alter mitochondrial function and promote cell survival mechanisms .

- High Concentrations (> 20 μM) : Higher doses result in significant cytotoxicity and cell death due to excessive oxidative stress and mitochondrial dysfunction .

Effects on Neuronal Function

Atomoxetine not only affects norepinephrine levels but also influences other neurotransmitter systems:

- Glutamatergic Transmission : Atomoxetine has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations, which may help modulate glutamatergic signaling implicated in cognitive functions .

- GABAergic Modulation : It enhances GABA_A receptor subunit expression, indicating a role in inhibitory neurotransmission that could further support cognitive processes .

- Neuroprotective Effects : Atomoxetine upregulates brain-derived neurotrophic factor (BDNF), which is essential for neuronal plasticity and survival. This effect is particularly beneficial in conditions such as ADHD where cognitive deficits are prevalent .

Clinical Efficacy

Atomoxetine has undergone extensive clinical evaluation for its efficacy in treating ADHD across different age groups. A systematic review identified numerous studies demonstrating its effectiveness:

Atomoxetine's non-stimulant nature makes it a preferred option for patients with a history of substance abuse or those who experience adverse effects from stimulant medications.

Case Studies

Several case studies highlight atomoxetine's impact on individuals with ADHD:

- Case Study 1 : A 12-year-old diagnosed with ADHD showed marked improvement in attention span and reduction in impulsive behaviors after 8 weeks of atomoxetine treatment. The patient reported fewer behavioral issues at school and home.

- Case Study 2 : An adult with ADHD and comorbid anxiety experienced significant symptom relief without worsening anxiety levels upon initiating atomoxetine therapy over a 6-month period.

Safety and Side Effects

While atomoxetine is generally well-tolerated, some side effects have been reported:

- Cardiovascular Effects : Increases in heart rate and blood pressure have been noted, necessitating monitoring in patients with pre-existing conditions .

- Psychiatric Effects : There are reports of new-onset psychiatric symptoms, including mood swings and suicidal ideation, particularly in younger populations .

Eigenschaften

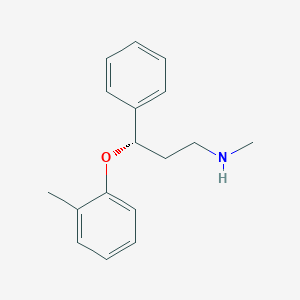

IUPAC Name |

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147075 | |

| Record name | (+)-Tomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105314-53-2 | |

| Record name | (+)-Tomoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOMOXETINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (+)-tomoxetine interact with its target?

A1: this compound acts as a norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter (NET), primarily located on presynaptic noradrenergic neurons. [, , ] This binding prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, effectively increasing the concentration of norepinephrine available to interact with postsynaptic receptors. [, , ]

Q2: What are the downstream effects of this compound's interaction with NET?

A2: The increased synaptic norepinephrine concentration due to this compound's action on NET leads to enhanced noradrenergic neurotransmission. This can manifest as:

- Improved attention and focus: Norepinephrine plays a crucial role in regulating attention and executive function. [, ]

- Reduced hyperactivity and impulsivity: Elevated norepinephrine levels can modulate these behavioral aspects. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C17H21NO and a molecular weight of 255.36 g/mol.

Q4: Is there any information available on the spectroscopic data for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to elucidate the structure and confirm the identity of this compound.

Q5: How does the stereochemistry of tomoxetine influence its activity?

A5: Studies have shown that the (−)-enantiomer of tomoxetine (also known as atomoxetine) is the more potent enantiomer in inhibiting norepinephrine uptake. [, ] The (+)-enantiomer exhibits significantly weaker activity at the NET compared to the (−)-enantiomer. [, ]

Q6: Are there any other structural modifications that impact the activity of tomoxetine?

A6: The trifluoromethyl group on the phenoxy ring in the related compound fluoxetine is crucial for its selectivity towards serotonin uptake inhibition. [, ] In contrast, tomoxetine, with a methyl group in that position, displays selectivity for norepinephrine uptake inhibition. This highlights the importance of substituents on the phenoxy ring for target selectivity. [, , ]

Q7: Are there any specific formulation strategies for tomoxetine?

A7: The provided research papers primarily focus on the synthesis and preclinical evaluation of tomoxetine. While they don't delve into specific formulation strategies, common pharmaceutical approaches like salt formation (e.g., hydrochloride salt), particle size reduction, and the use of excipients can be employed to enhance solubility, bioavailability, and stability. [, , ]

Q8: What is the pharmacokinetic profile of tomoxetine?

A8: Tomoxetine is orally active and well-absorbed after oral administration. [, , ] It undergoes metabolism in the liver, and its major metabolic pathway involves cytochrome P450 (CYP) enzymes, particularly CYP2D6. []

Q9: What in vitro models are used to study tomoxetine's activity?

A9: Researchers often use synaptosomes prepared from rat hypothalamus to study tomoxetine's ability to inhibit norepinephrine uptake in vitro. [, , ]

Q10: What animal models are used to assess tomoxetine's efficacy?

A10: Tomoxetine's effects on attention and hyperactivity have been studied in various animal models, including spontaneously hypertensive rats (SHR). [, ] These models help researchers understand the compound's potential therapeutic benefits in conditions like ADHD.

Q11: Has this compound been evaluated in clinical trials?

A11: While the research papers don't explicitly mention clinical trials for this compound, they highlight the clinical relevance of its enantiomer, (−)-tomoxetine (atomoxetine), in treating ADHD. [, , , ] Atomoxetine has undergone extensive clinical evaluation and is an approved medication for ADHD.

Q12: Are there any other compounds with a similar mechanism of action to this compound?

A12: Other norepinephrine reuptake inhibitors, such as desipramine and reboxetine, share a similar mechanism of action with this compound. [, , ] These compounds differ in their chemical structures, pharmacokinetic properties, and selectivity for NET.

Q13: What are some key resources for researchers studying this compound?

A13: Essential resources include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.